![molecular formula C22H16N4O4 B12584410 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-39-7](/img/structure/B12584410.png)
3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of hydrazinylidene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, and a hydrazinylidene moiety, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of 2-methyl-4-nitrophenylhydrazine with 1-phenylquinoline-2,4-dione under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst such as acetic acid may be used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazinylidene moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Antimicrobial Activity: The compound has shown promising activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets in cells. For example, it has been shown to inhibit the activity of certain enzymes, such as sortase A transpeptidase, which is involved in bacterial biofilm formation . This inhibition disrupts the biofilm formation process, making the bacteria more susceptible to conventional antibiotics.
Comparison with Similar Compounds
Similar compounds to 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione include other hydrazinylidene derivatives and quinoline-based compounds. These compounds share similar structural features and biological activities. this compound is unique due to its specific combination of a quinoline core and a hydrazinylidene moiety, which imparts distinct chemical reactivity and biological properties .
Some similar compounds include:
- 1,2,3-Triazole-containing hydrazones
- 1,3,4-Thiadiazole derivatives
- Benzimidazole-based hydrazinylidene derivatives
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Properties
CAS No. |
649723-39-7 |
|---|---|
Molecular Formula |
C22H16N4O4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-methyl-4-nitrophenyl)diazenyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C22H16N4O4/c1-14-13-16(26(29)30)11-12-18(14)23-24-20-21(27)17-9-5-6-10-19(17)25(22(20)28)15-7-3-2-4-8-15/h2-13,27H,1H3 |
InChI Key |
ZCFRDYXVBNESTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



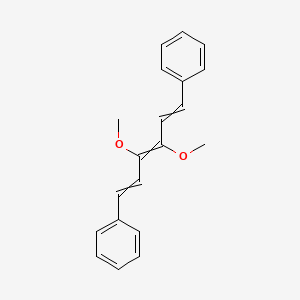
![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
![1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B12584336.png)
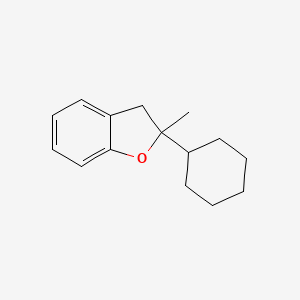

![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
![1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene](/img/structure/B12584364.png)
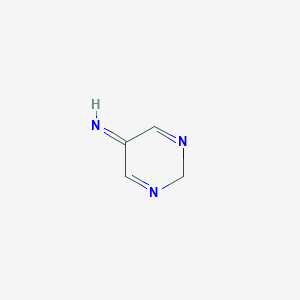
![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
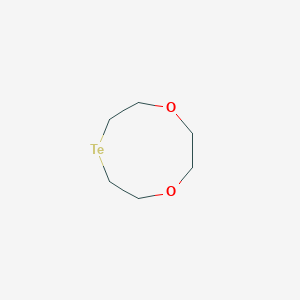
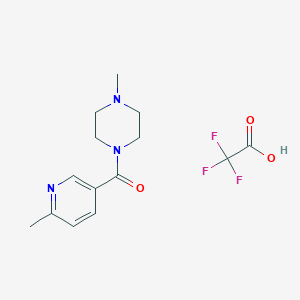
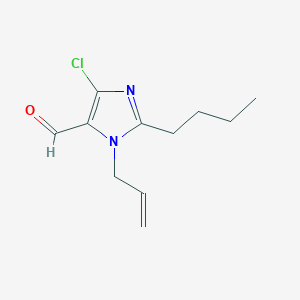
![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)
